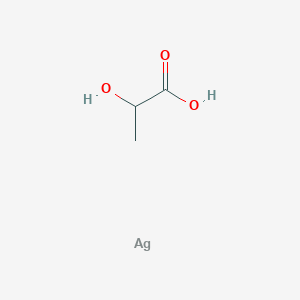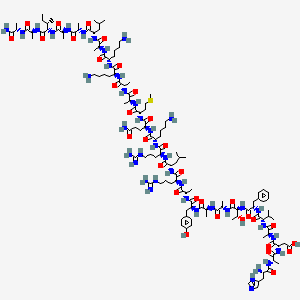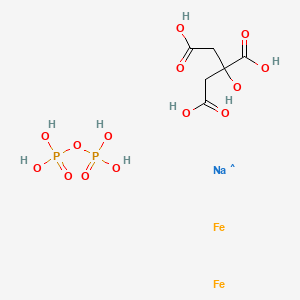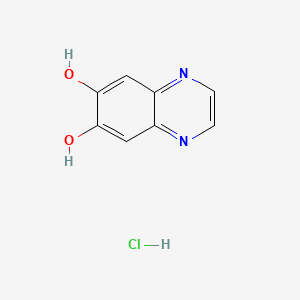
CID 156593728
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead benzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a lead salt of benzoic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its crystalline structure and is often used in specialized chemical reactions and as a stabilizer in certain materials .
Vorbereitungsmethoden
Lead benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with lead(II) oxide (PbO). The reaction is typically carried out in a solvent such as ethanol, where benzoic acid is dissolved and then reacted with lead(II) oxide to form lead benzoate. The reaction can be represented as follows:
[ \text{2 C}_7\text{H}_6\text{O}_2 + \text{PbO} \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]
Another method involves the reaction between sodium benzoate and a soluble lead compound, such as lead(II) nitrate. This method is often used in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Lead benzoate undergoes various chemical reactions, including:
Oxidation: Lead benzoate can be oxidized under certain conditions to form lead oxide and benzoic acid.
Reduction: The compound can be reduced to lead metal and benzoic acid using strong reducing agents.
Substitution: Lead benzoate can participate in substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lead benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Lead benzoate is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its direct use in medicine.
Industry: The compound is used as a stabilizer in polymers and as a preservative and antimicrobial agent in certain products
Wirkmechanismus
The mechanism of action of lead benzoate involves its interaction with various molecular targets. In biological systems, lead benzoate can bind to proteins and enzymes, disrupting their normal function. This can lead to toxic effects, including interference with cellular processes and enzyme activity. The exact pathways and molecular targets involved are still under investigation, but it is known that lead compounds can affect the nervous system and other critical biological functions .
Vergleich Mit ähnlichen Verbindungen
Lead benzoate can be compared with other lead(II) complexes containing benzoate derivatives, such as:
Lead(II) acetate: Used in similar applications but has different solubility and reactivity properties.
Lead(II) piperonylate: Exhibits unique luminescent properties and is used in specialized applications.
Lead(II) methoxybenzoate: Similar in structure but has different physical and chemical properties due to the presence of methoxy groups
These compounds share some similarities with lead benzoate but also have distinct properties that make them suitable for specific applications.
Eigenschaften
CAS-Nummer |
15907-04-7 |
|---|---|
Molekularformel |
C7H8O3Pb |
Molekulargewicht |
347 g/mol |
IUPAC-Name |
lead(2+);dibenzoate |
InChI |
InChI=1S/C7H6O2.H2O.Pb/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H2; |
InChI-Schlüssel |
RSUMUOBJQJRSKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.O.[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)

![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)




![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)


![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
